N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C15H17N3O3S . It is a complex organic molecule that may have potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds has been studied in the literature . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents was presented . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as indicated by its molecular formula C15H17N3O3S . Detailed structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . Cross-coupling reactions of dibromide were studied and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources . For a comprehensive analysis, more specific information or advanced analytical techniques would be required.Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Novel Antibacterial Agents : A study describes the synthesis and antibacterial evaluation of related compounds, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
- Antimicrobial Activity : Research on benzothiazole derivatives, similar in structure, shows broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating potential applications in infection control (Padalkar et al., 2014).
Anticancer Research
- Anticancer Properties : A study synthesizing new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, structurally related compounds, revealed moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).
Synthesis and Structural Studies
- Novel Synthesis Methods : Microwave-assisted synthesis of novel N-(Benzo[d]Thiazol-2-yl) derivatives, structurally akin to the queried compound, has been explored for their potent antibacterial properties (Borad et al., 2015).
- In Vivo Studies : In vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives was studied, which suggests the potential physiological effects of similar compounds (Yar & Ansari, 2009).
Serotonin Receptor Antagonists
- Neuropharmacological Applications : Benzoxazine derivatives, similar to the compound , have been evaluated for serotonin-3 (5-HT3) receptor antagonistic activity, suggesting potential applications in neuropharmacology (Kawakita et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(9-1-3-11-12(7-9)18-22-17-11)16-10-2-4-13-14(8-10)21-6-5-20-13/h1,3,7,10,13-14H,2,4-6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUFXTKSKLEHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC4=NSN=C4C=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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